molecular formula C12H15N B8751669 3-(cyclohex-1-en-1-yl)aniline

3-(cyclohex-1-en-1-yl)aniline

Cat. No.: B8751669
M. Wt: 173.25 g/mol
InChI Key: JBNMSYCLKLNRAP-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)aniline is a meta-substituted aniline derivative featuring a cyclohexene ring directly attached to the aromatic amine. This structure combines the electron-rich aniline moiety with the unsaturated cyclohexene system, imparting unique reactivity and physicochemical properties.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(cyclohexen-1-yl)aniline

InChI

InChI=1S/C12H15N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6,13H2

InChI Key

JBNMSYCLKLNRAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(cyclohex-1-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of cyclohexene with aniline in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the use of solvents to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(cyclohex-1-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

3-(cyclohex-1-en-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(cyclohex-1-en-1-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substitution patterns on the cyclohexene ring, nitrogen functionalization, or linkage to the aniline core:

Compound Name Structural Features Synthesis Yield Physical State Key Applications/Properties
3-(Cyclohex-1-en-1-yl)aniline (Target) Aniline with cyclohexene directly attached at meta position N/A Likely solid/liquid Potential intermediate in organic synthesis
N-(Cyclohex-1-en-1-ylmethyl)-N-methylaniline (3ag) Cyclohexene linked via methylene bridge; N-methylated Not reported Likely oil Model for studying steric effects
N-Methyl-N-((4-methylcyclohex-1-en-1-yl)methyl)aniline (3aj) 4-Methylcyclohexene with methylene bridge; N-methylated 73% Colorless oil High yield synthesis; flexible applications
2-(4-Chlorophenyl)-5-(cyclohex-1-en-1-yl)-imidazolidinone Cyclohexene fused to imidazolidinone core; chlorophenyl substituent Not reported Crystalline solid X-ray structure shows disorder in cyclohexene

Key Observations :

  • Substituent Position : Direct attachment of cyclohexene (target compound) vs. methylene-bridged analogs (3ag, 3aj) alters electronic conjugation and steric bulk.
  • N-Substitution : Methylation on nitrogen (e.g., 3ag, 3aj) enhances stability but reduces nucleophilicity compared to the parent aniline.
Spectral and Analytical Data
  • 3-Acylindene Alkanes (Analog Study) : IR peaks at 3170 cm⁻¹ (N-H stretch) and 1618 cm⁻¹ (C=O) suggest hydrogen-bonding and conjugation effects .
  • 3aj : NMR data (e.g., δ 29.4–139.4 ppm in ¹³C NMR) confirm cyclohexene and aromatic proton environments.
  • Crystallography: The imidazolidinone derivative exhibits a twisted tetrahedral geometry around sulfur and disorder in cyclohexene methyl groups, highlighting conformational flexibility .

Research Findings and Trends

  • Synthetic Efficiency: N-Methylated analogs (e.g., 3aj, 73% yield) demonstrate higher synthetic feasibility compared to non-methylated derivatives .
  • Conformational Dynamics : X-ray data reveal that cyclohexene rings in solid-state structures often exhibit disorder, suggesting dynamic behavior in solution.
  • Electron-Withdrawing Effects: Chlorophenyl substituents (e.g., in imidazolidinone derivatives ) enhance crystallinity and stability via halogen bonding.

Data Tables

Table 2: Functional Group Analysis (IR)
Compound IR Peaks (cm⁻¹) Assignment
3-Acylindene Alkane 3170, 1618 N-H stretch, C=O stretch

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